molecular formula C8H13NO2 B14655429 2-(Hydroxyimino)cyclooctan-1-one CAS No. 50911-11-0

2-(Hydroxyimino)cyclooctan-1-one

Cat. No.: B14655429
CAS No.: 50911-11-0
M. Wt: 155.19 g/mol
InChI Key: FXXSHOMPXQFYHR-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)cyclooctan-1-one is an organic compound characterized by a cyclooctane ring with a hydroxyimino group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)cyclooctan-1-one typically involves the reaction of cyclooctanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)cyclooctan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted cyclooctanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxyimino)cyclooctan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)cyclooctan-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxyimino)cyclooctan-1-one is unique due to its eight-membered ring structure combined with the hydroxyimino group. This combination provides distinct chemical reactivity and potential for various applications in research and industry.

Properties

CAS No.

50911-11-0

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-hydroxyiminocyclooctan-1-one

InChI

InChI=1S/C8H13NO2/c10-8-6-4-2-1-3-5-7(8)9-11/h11H,1-6H2

InChI Key

FXXSHOMPXQFYHR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(=NO)CC1

Origin of Product

United States

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